(2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Overview
Description
(2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Conjugated Diene System: The conjugated diene system can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Substituted derivatives where specific functional groups are replaced by nucleophiles.
Scientific Research Applications
(2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The conjugated diene system and the nitrophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile: Characterized by its unique combination of a thiazole ring, nitrophenyl group, and conjugated diene system.
(2E,4E)-4-methyl-2-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile: Similar structure but with a different position of the nitro group on the phenyl ring.
(2E,4E)-4-methyl-2-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a conjugated diene system makes it particularly interesting for research in various fields.
Properties
IUPAC Name |
(2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c1-15(10-16-6-3-2-4-7-16)11-18(13-22)21-23-20(14-27-21)17-8-5-9-19(12-17)24(25)26/h2-12,14H,1H3/b15-10+,18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJFJODWXKFHG-MIKCAUBTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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